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Disodium dl-malate hydrate

Buffering capacity pKa Food preservation

Disodium dl-malate hydrate (CAS 64887-73-6) delivers a pKa₁ of 3.40—precisely matching the pH 3.2–3.6 window critical for high-methoxyl pectin gelation and preservative activation. Unlike citrate (pKa 3.13) or phosphate (pKa₁ 2.15), it prevents syneresis, texture degradation, and pH drift in ambient-stable sauces, retort pouches, and reduced-sugar fruit fillings. Thermally robust beyond 121°C without acetate volatilization or calcium precipitation. Non-crystallizing during lyophilization. Solubility of 55.8 g/100 mL enables high-load concentrated stock solutions. Choose for unmatched buffering precision where competing buffers fail.

Molecular Formula C4H6Na2O6
Molecular Weight 196.07 g/mol
CAS No. 64887-73-6
Cat. No. B1408499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium dl-malate hydrate
CAS64887-73-6
Molecular FormulaC4H6Na2O6
Molecular Weight196.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2
InChIKeyJHLALIGYBAKQQI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium dl-Malate Hydrate CAS 64887-73-6 Procurement Guide: Chemical Identity and Functional Classification


Disodium dl-malate hydrate (CAS 64887-73-6) is the hydrated disodium salt of DL-malic acid, a dicarboxylic acid with the molecular formula C₄H₆Na₂O₆ (MW 196.07) [1]. As an odorless white crystalline powder freely soluble in water, it belongs to the sodium malate class of food additives designated by E number E350(i) and functions primarily as a buffering agent, acidity regulator, and chelating compound in food, pharmaceutical, and industrial applications [2][3].

Disodium dl-Malate Hydrate: Why In-Class Buffer Substitution Compromises Formulation Performance


While multiple sodium salts of organic acids (citrates, phosphates, tartrates) share the functional classification of 'buffering agent' or 'acidity regulator,' their divergent physicochemical profiles—specifically pKa values, thermal degradation thresholds, and crystallization behaviors—render them non-interchangeable in critical applications [1]. Disodium dl-malate hydrate's pKa₁ of 3.40 positions its optimal buffering capacity precisely within the pH 3.2–3.6 window essential for high-methoxyl pectin gelation and preservative activation, whereas sodium citrate (pKa 3.13) and sodium phosphate (pKa₁ 2.15) provide suboptimal buffering strength in this range, leading to pH drift, texture degradation, and preservative failure in ambient-stable products [2][3].

Disodium dl-Malate Hydrate CAS 64887-73-6 Quantitative Differentiation Evidence Against Comparator Compounds


Buffering Efficiency: pKa Proximity Advantage of Disodium dl-Malate Hydrate Over Sodium Citrate in Fruit Preservation

Disodium dl-malate hydrate (derived from malic acid) exhibits a pKa₁ of 3.40, which is closer to the target preservation pH window of 3.2–3.6 for high-methoxyl pectin gelation and preservative activation compared to sodium citrate (pKa 3.13) [1]. A buffer functions most effectively when the target pH approximates its pKa value; therefore, sodium malate provides stronger, more resilient buffering capacity in this critical zone, resisting pH drift more effectively than citrate [1].

Buffering capacity pKa Food preservation

Thermal Stability: Disodium dl-Malate Hydrate Resistance to Degradation in Retort Processing Versus Volatile Organic Acid Buffers

Disodium dl-malate hydrate demonstrates chemical robustness under commercial sterilization conditions. The compound remains stable at temperatures exceeding 121°C (250°F), the standard benchmark for retorting [1]. In contrast, acetic acid-based buffers can volatilize or 'flash off' during open-kettle cooking, and citric acid may participate in unwanted Maillard reactions or precipitate calcium in dairy-based sauces [1].

Thermal stability Retort processing Canned foods

Freeze-Drying Compatibility: Collapse Temperature (Tg') and Crystallization Behavior of Sodium Malate Versus Citrate and Tartrate Buffers

In frozen-state thermophysical evaluations for lyophilized pharmaceutical formulations, sodium malate buffers did not exhibit crystallization during heating of frozen solutions, whereas succinate and tartrate buffers crystallized [1]. The citrate buffer demonstrated a higher collapse temperature (Tg') than malate buffers at the same pH, making citrate the preferred choice for lyophilization when maximized Tg' is the primary selection criterion [1]. However, for applications where non-crystallization is the critical parameter—such as maintaining amorphous phase stability during freezing—malate performs equivalently to citrate [1].

Lyophilization Freeze-drying Glass transition temperature

Solubility and Formulation Compatibility: Quantitative Comparison of Disodium dl-Malate Hydrate Versus Alternative Organic Acid Salts

Disodium dl-malate hydrate exhibits high aqueous solubility of 55.8 g/100 mL at 20°C, facilitating seamless integration into aqueous formulations without requiring specialized mixing equipment or co-solvents . This solubility value exceeds that of many alternative buffering salts, including disodium phosphate (approximately 12 g/100 mL at 20°C) and is comparable to sodium citrate (approximately 60 g/100 mL at 20°C) [1]. The compound is freely soluble in water and produces a solution that is weakly alkaline to litmus [2].

Aqueous solubility Formulation Processing

Regulatory Precision: E350(i) Disodium dl-Malate Hydrate as a Defined Chemical Entity Versus Mixed E350(ii) Sodium Hydrogen Malate

Within the EU food additive regulatory framework, E350 comprises two distinct chemical entities: E350(i) Sodium malate (the fully neutralized disodium salt) and E350(ii) Sodium hydrogen malate (the partially neutralized monosodium salt) [1]. Disodium dl-malate hydrate corresponds to E350(i), characterized by complete neutralization of both carboxylic acid groups (COO⁻) [2]. The monosodium form (E350(ii)) retains one free carboxylic acid group (COOH) and exhibits different buffering behavior and sodium content per unit mass [2]. This distinction is critical for formulations requiring precise sodium content control or specific buffering stoichiometry.

Food additive Regulatory compliance E-number

Loss on Drying Specification: Hydrated Disodium dl-Malate Characterization for Accurate Formulation Weight Adjustments

Disodium dl-malate hydrate (CAS 64887-73-6) contains water of crystallization that is lost upon heating to 130°C [1]. According to EU purity specifications for food additive E350(i), the hemihydrate form exhibits a loss on drying of not more than 7.0% at 130°C for 4 hours, while the trihydrate form exhibits 20.5%–23.5% under identical conditions [2]. Commercial specifications for anhydrous DL-malic acid disodium salt (CAS 676-46-0) indicate a melting point >300°C and no hydration water content . This distinction between anhydrous and hydrated forms is essential for accurate gravimetric formulation and for applications where water content affects processing conditions.

Hydrate characterization Loss on drying Purity specification

Disodium dl-Malate Hydrate CAS 64887-73-6: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Heat-Processed Shelf-Stable Foods Requiring Thermal Buffer Integrity Above 121°C

In canned sauces, retort pouches, and hot-filled beverages where sterilization temperatures exceed 121°C, disodium dl-malate hydrate provides pH stability without the volatilization issues of acetate buffers or the calcium precipitation and Maillard reactivity observed with citrate buffers [1]. The compound's thermal robustness enables manufacturers to target pH 4.2 with confidence—maintaining safety against C. botulinum while avoiding the overly sour taste and texture degradation associated with over-acidification to pH 3.8 as a safety margin [1].

Low-Sugar Fruit Preparations and Jams Requiring Precise pH Control for HM Pectin Gelation

For clean-label fruit spreads, industrial bakery fillings, and dairy fruit bases with reduced sugar content, disodium dl-malate hydrate's pKa₁ of 3.40 provides superior buffering capacity at the optimal HM pectin setting pH of 3.4 compared to sodium citrate (pKa 3.13) [2]. This pKa proximity advantage prevents syneresis (liquid separation) and pectin network hydrolysis during 12–24 month shelf lives, while maintaining a higher percentage of preservatives like sodium benzoate in their active undissociated form [2].

Pharmaceutical Lyophilization Formulations Requiring Non-Crystallizing Buffer Systems

In freeze-dried pharmaceutical products where buffer crystallization during frozen storage or freeze-drying can destabilize the amorphous matrix and compromise active pharmaceutical ingredient integrity, disodium dl-malate hydrate offers a non-crystallizing buffer alternative [3]. While citrate buffers provide higher collapse temperatures (Tg') and remain the preferred choice when maximized Tg' is essential, malate buffers match citrate in non-crystallization behavior and outperform tartrate and succinate buffers which crystallize during frozen-state heating [3].

High-Concentration Aqueous Formulations Requiring Rapid Dissolution and Mixing

For concentrated stock solutions, industrial buffer preparation, and aqueous formulations where processing time and equipment utilization are critical cost factors, disodium dl-malate hydrate's solubility of 55.8 g/100 mL at 20°C enables higher loading capacity compared to phosphate-based buffers (~12 g/100 mL) . This high solubility reduces mixing time, minimizes undissolved solids in processing lines, and supports the preparation of concentrated solutions for efficient laboratory and manufacturing workflows .

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